
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline, also known as MPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MPP is a heterocyclic compound that contains an aniline group and a pyrazole ring. It is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.
作用机制
The mechanism of action of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death.
实验室实验的优点和局限性
One of the main advantages of using 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor agents. It has been shown to have a low cytotoxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline. One area of interest is in the development of new drugs for cancer therapy based on the structure of this compound. Another area of interest is in the development of new anti-inflammatory agents based on the mechanism of action of this compound. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
合成方法
The synthesis of 2-Methoxy-5-(2-methylpyrazol-3-yl)aniline involves the reaction of 2-methyl-3-nitropyrazole with 2-methoxyaniline in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction proceeds via a reduction of the nitro group to an amino group, followed by an intramolecular cyclization to form the pyrazole ring. The final product is obtained by purification through recrystallization.
科学研究应用
2-Methoxy-5-(2-methylpyrazol-3-yl)aniline has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. One of the most promising applications of this compound is in the field of cancer therapy, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines in vitro.
属性
IUPAC Name |
2-methoxy-5-(2-methylpyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)8-3-4-11(15-2)9(12)7-8/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFIFTYNYQFKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

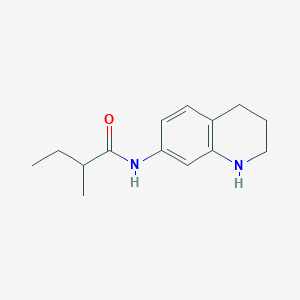
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)
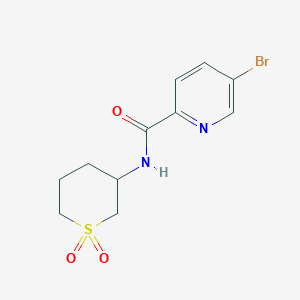
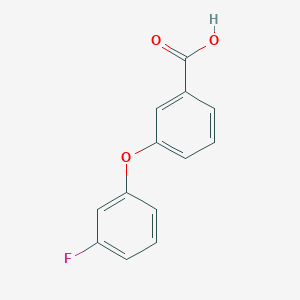
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
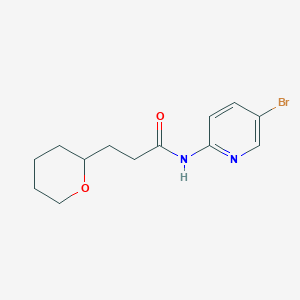
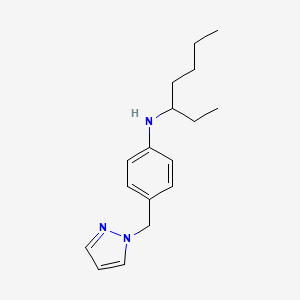


![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)